molecular formula C10H9NO4S B3013134 Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 1707586-40-0

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No.: B3013134
CAS No.: 1707586-40-0
M. Wt: 239.25
InChI Key: OYSLOSRUTHMUMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a carboxylate group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate group on the benzothiophene ring

Properties

IUPAC Name

methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLOSRUTHMUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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